3-Morpholin-4-yl-thiochromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

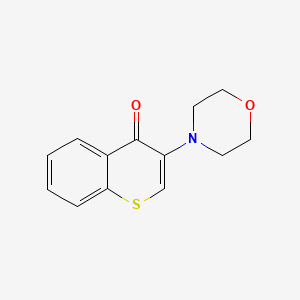

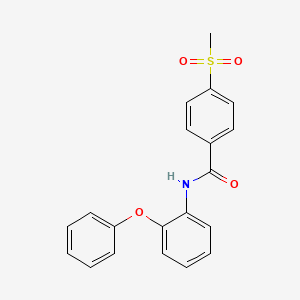

3-Morpholin-4-yl-thiochromen-4-one is a chemical compound with the CAS Number: 895796-81-3 . It has a molecular weight of 247.32 and its IUPAC name is 3-(4-morpholinyl)-4H-thiochromen-4-one .

Molecular Structure Analysis

The InChI code for 3-Morpholin-4-yl-thiochromen-4-one is 1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Morpholin-4-yl-thiochromen-4-one is a solid compound . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications

Inhibitors of PI3K-AKT-mTOR Pathway

Research has identified morpholine derivatives as privileged scaffolds for inhibiting the PI3K and PIKKs, crucial for cancer therapy due to their role in cell growth, proliferation, and survival. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in developing dual inhibitors of mTORC1 and mTORC2, essential for targeted cancer therapy Hobbs et al., 2019.

DNA-PK/PI3-K Inhibitory Activity

Cano et al. (2013) synthesized analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, showing potent DNA-PK inhibitory activity. These compounds have potential applications in enhancing the cytotoxicity of ionizing radiation and certain anticancer agents, highlighting their significance in cancer research and therapy Cano et al., 2013.

Antimicrobial and Antioxidant Properties

The synthesis and biological activity studies of morpholine derivatives have shown promising antimicrobial and antioxidant properties. Such compounds are valuable in developing new antibiotics and treatments for oxidative stress-related diseases Mamatha S.V et al., 2019.

QSAR Analysis for Antioxidant Derivatives

QSAR analysis of morpholine derivatives provides insights into the molecular structure and antioxidant activity, laying the groundwork for designing new potent antioxidants. This approach aids in the theoretical basis for the de novo design of antioxidants, indicating the scope of morpholine compounds in therapeutic development І. Drapak et al., 2019.

Synthesis of Bioactive Molecules

Morpholine and its derivatives serve as key intermediates in the synthesis of a variety of bioactive molecules. These compounds have been utilized to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential in treating inflammatory diseases and cancer H. Lei et al., 2017.

properties

IUPAC Name |

3-morpholin-4-ylthiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMVHOYXQZHZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CSC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-yl-thiochromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)

![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2958779.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)